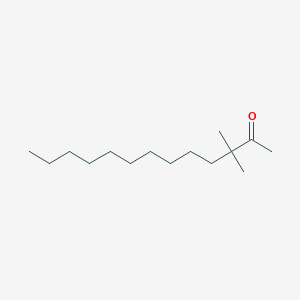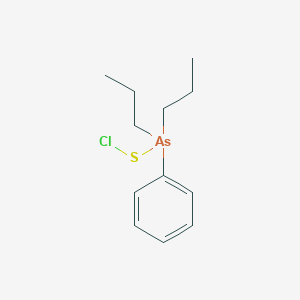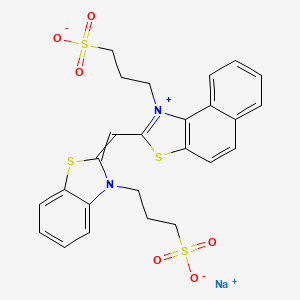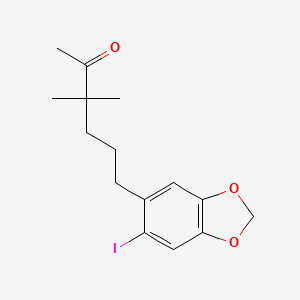
6-(6-Iodo-2H-1,3-benzodioxol-5-yl)-3,3-dimethylhexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(6-Iodo-2H-1,3-benzodioxol-5-yl)-3,3-dimethylhexan-2-one is a complex organic compound characterized by the presence of an iodine atom, a benzodioxole ring, and a dimethylhexanone moiety
Métodos De Preparación
The synthesis of 6-(6-Iodo-2H-1,3-benzodioxol-5-yl)-3,3-dimethylhexan-2-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the iodination of a benzodioxole derivative, followed by the introduction of the dimethylhexanone group through a series of organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
6-(6-Iodo-2H-1,3-benzodioxol-5-yl)-3,3-dimethylhexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Aplicaciones Científicas De Investigación
6-(6-Iodo-2H-1,3-benzodioxol-5-yl)-3,3-dimethylhexan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in biochemical studies to investigate the interactions of iodine-containing molecules with biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(6-Iodo-2H-1,3-benzodioxol-5-yl)-3,3-dimethylhexan-2-one involves its interaction with molecular targets and pathways within biological systems. The iodine atom and benzodioxole ring may play crucial roles in binding to specific enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar compounds to 6-(6-Iodo-2H-1,3-benzodioxol-5-yl)-3,3-dimethylhexan-2-one include:
(6-Iodo-2H-1,3-benzodioxol-5-yl)methyl formate: Shares the benzodioxole and iodine features but differs in the functional groups attached.
N-[(6-Iodo-2H-1,3-benzodioxol-5-yl)methyl]aniline: Contains a similar core structure with variations in the attached groups.
Propiedades
Número CAS |
62518-48-3 |
|---|---|
Fórmula molecular |
C15H19IO3 |
Peso molecular |
374.21 g/mol |
Nombre IUPAC |
6-(6-iodo-1,3-benzodioxol-5-yl)-3,3-dimethylhexan-2-one |
InChI |
InChI=1S/C15H19IO3/c1-10(17)15(2,3)6-4-5-11-7-13-14(8-12(11)16)19-9-18-13/h7-8H,4-6,9H2,1-3H3 |
Clave InChI |
XKBFYCGIKYJBCC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C)(C)CCCC1=CC2=C(C=C1I)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


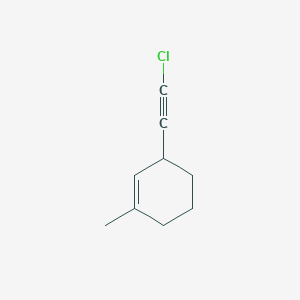
![3,3,7,11-Tetramethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14517271.png)
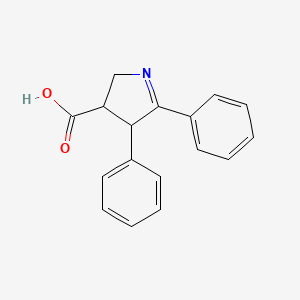
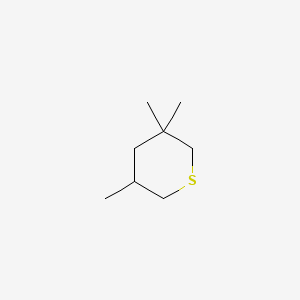
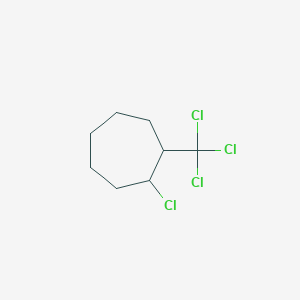
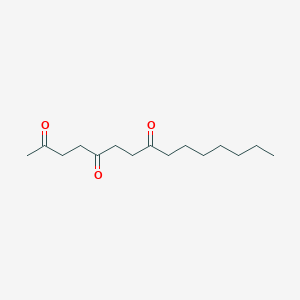

![Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide](/img/structure/B14517315.png)
